molecular formula C18H20N4O3S B2579517 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1209204-54-5

2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No.: B2579517
CAS No.: 1209204-54-5
M. Wt: 372.44
InChI Key: UEKLQGNEHHGNNZ-UHFFFAOYSA-N
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Description

This compound is a derivative of 1H-benzo[d]imidazole, which has been studied for its potential therapeutic applications . It has been found to have affinity for alpha1-adrenergic receptors, which are a significant target for the treatment of various neurological conditions . The compound and its derivatives have been subjects of comparative analysis with structurally similar arylpiperazine-based alpha1-adrenergic receptor antagonists .


Synthesis Analysis

The synthesis of piperazine derivatives, such as the one , has been a subject of research. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound has been assigned by HRMS, IR, 1H and 13C NMR experiments . The compound’s structure is likely to be complex, given the presence of multiple functional groups and the potential for various types of bonding interactions.

Scientific Research Applications

Crystal Structure and Computational Analysis Compounds with structures similar to 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole have been synthesized and analyzed to understand their molecular conformation, intermolecular interactions, and electronic properties. For example, Kumara et al. (2017) synthesized novel piperazine derivatives and conducted crystal structure studies and density functional theory (DFT) calculations. Their research provides insights into the reactive sites for electrophilic and nucleophilic nature, contributing to the understanding of molecular interactions in similar compounds (Kumara et al., 2017).

Antimicrobial Studies Research into compounds structurally related to this compound has shown promising antimicrobial properties. Patel and Agravat (2009) synthesized new pyridine derivatives and evaluated their antibacterial activity, suggesting potential applications in developing antimicrobial agents (Patel & Agravat, 2009).

Synthesis and Bioactivity The synthesis of sulfonamide and amide derivatives incorporating piperazine and imidazo[1,2-b]pyridazine moieties has been explored for their antimicrobial and other biological activities. Bhatt et al. (2016) reported on the synthesis and screening of such compounds, highlighting their potential in medicinal chemistry (Bhatt et al., 2016).

Pharmacological Applications Compounds featuring the piperazin-1-yl)methyl]imidazoazines structure have been investigated for their pharmacological potential, including as D4 dopamine receptor agonists. Enguehard-Gueiffier et al. (2006) discovered that certain derivatives could induce penile erection in vivo, indicating their utility in studying and treating sexual dysfunction (Enguehard-Gueiffier et al., 2006).

Antioxidant and Cytotoxic Agents Research into derivatives of this compound has also focused on their antioxidant and cytotoxic properties. Patel et al. (2019) synthesized chrysin-based sulfonylpiperazines and evaluated their efficacy as antioxidants and anticancer agents, demonstrating the diverse biological activities these molecules can exhibit (Patel et al., 2019).

Mechanism of Action

Target of Action

The primary target of the compound 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied receptors due to their significant role in various neurological conditions .

Mode of Action

The compound this compound interacts with its target, the alpha1-adrenergic receptors, by binding to them. This interaction results in the modulation of the receptor’s activity, which can lead to various physiological changes .

Biochemical Pathways

The compound this compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have been studied. The compound has shown an acceptable pharmacokinetic profile, making it a potential candidate for further investigation as an alpha1-adrenergic receptor antagonist .

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its interaction with the alpha1-adrenergic receptors. By modulating the activity of these receptors, the compound can influence various physiological processes, including the contraction of smooth muscles .

Future Directions

The compound and its derivatives have shown promise in the treatment of various neurological conditions, suggesting potential future directions for research . Further studies could focus on optimizing its synthesis, understanding its mechanism of action in more detail, and assessing its safety and efficacy in preclinical and clinical trials.

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-25-16-8-4-5-9-17(16)26(23,24)22-12-10-21(11-13-22)18-19-14-6-2-3-7-15(14)20-18/h2-9H,10-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKLQGNEHHGNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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